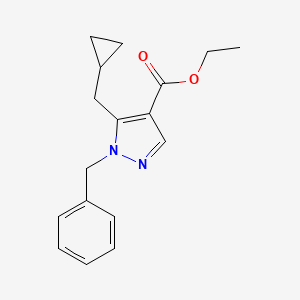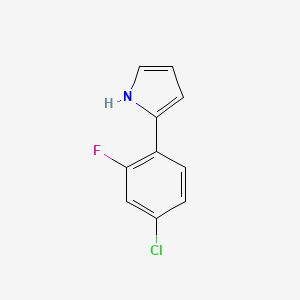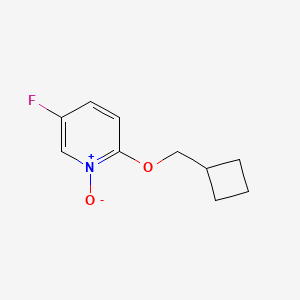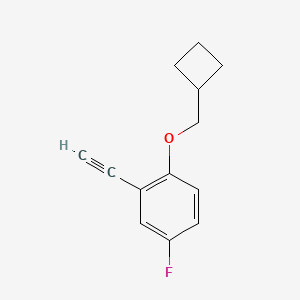
1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene is an organic compound characterized by a cyclobutylmethoxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds One common approach is the alkylation of a cyclobutylmethanol derivative with an appropriate ethynylbenzene precursor under basic conditions The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, and mild to moderate temperatures.
Substitution: Sodium methoxide, potassium thiolate, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the cyclobutylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
- 1-(Cyclopropylmethoxy)-2-ethynyl-4-fluorobenzene
- 1-(Cyclopentylmethoxy)-2-ethynyl-4-fluorobenzene
- 1-(Cyclohexylmethoxy)-2-ethynyl-4-fluorobenzene
Comparison: 1-(Cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring introduces angle strain, which can influence the compound’s reactivity and stability. Additionally, the combination of the ethynyl and fluorine groups provides a unique electronic environment that can affect the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C13H13FO |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-(cyclobutylmethoxy)-2-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C13H13FO/c1-2-11-8-12(14)6-7-13(11)15-9-10-4-3-5-10/h1,6-8,10H,3-5,9H2 |
InChI Key |
WWTMQSSNUSKWPS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)OCC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



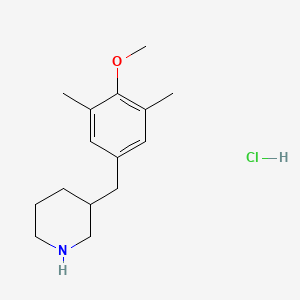
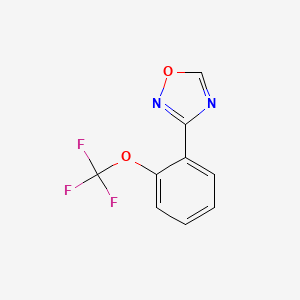
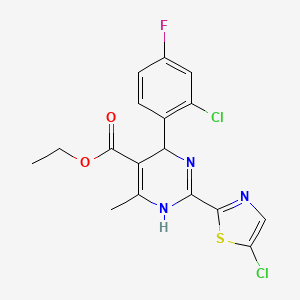
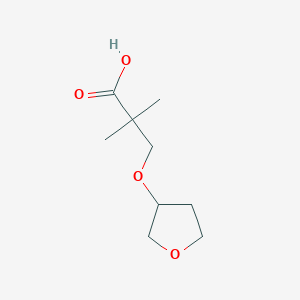
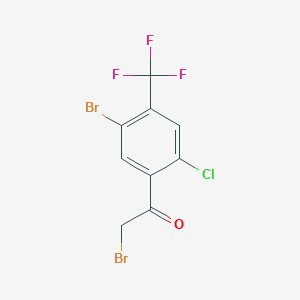
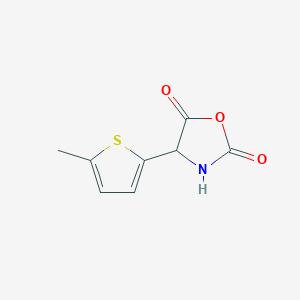
![(1S,4S)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B13721209.png)
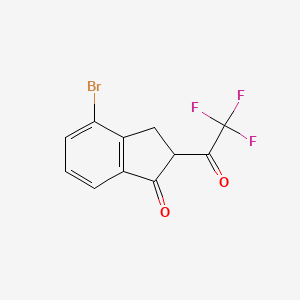
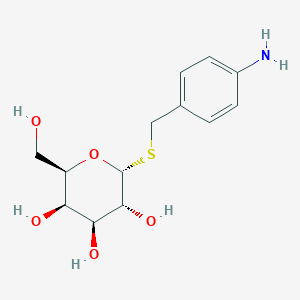
![Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide](/img/structure/B13721224.png)
